Pistillarin

Description

Contextualization of Pistillarin within the Scope of Fungal Secondary Metabolites and Natural Product Chemistry

Fungi represent a prolific source of secondary metabolites, a diverse group of low-molecular-weight compounds not directly involved in primary metabolic processes like growth or reproduction semanticscholar.orgnewdrugapprovals.org. These compounds exhibit a wide array of unique chemical structures and often possess significant biological activities, making them valuable subjects in natural product chemistry newdrugapprovals.orgnih.gov. The study of fungal secondary metabolites has historically yielded crucial therapeutic agents, such as penicillin and cephalosporin (B10832234) semanticscholar.org. This compound is one such fungal secondary metabolite that has attracted scientific attention hznu.edu.cn. It is characterized as a rare catechol-type siderophore mdpi.comgoogle.com. Siderophores are iron-chelating compounds produced by microorganisms, including fungi, to acquire iron from their environment semanticscholar.orggoogle.com. The presence of specific structural features, such as conjugated ring structures and hydroxyl groups, in compounds like this compound is often linked to their biological properties, including antioxidant activity mdpi.com.

Historical Overview of this compound Discovery and Initial Research Trajectories

This compound was isolated from the methanolic extract of the basidiomycete Gomphus floccosus ctdbase.orgresearchgate.netuni.lu. Its chemical structure was determined through various spectroscopic analyses ctdbase.orgresearchgate.net. Initial research into this compound revealed protective activities against DNA damage ctdbase.orguni.lu. This protective effect was attributed to its ability to chelate iron and scavenge free radicals, specifically hydroxyl radicals generated by the Fenton reaction ctdbase.orgresearchgate.netuni.lu. This compound has also been isolated from the mushroom Rubinoboletus ballouii, marking its first reported isolation from the family Boletaceae google.com. Early studies on R. ballouii indicated that this compound exhibited significant immunosuppressive effects on phytohemagglutinin-stimulated human peripheral blood mononuclear cells (PBMCs) google.com.

Contemporary Research Significance and Unanswered Questions Pertaining to this compound

Contemporary research on this compound continues to explore its diverse biological activities. It has been detected and quantified in extracts of Clavaria mushrooms, including C. pistillaris and C. fennica, where its presence was associated with antioxidant activity mdpi.com. The specific aromatic ring structure and the arrangement of its hydroxyl groups are considered potential reasons for its strong antioxidant properties mdpi.com.

Further investigation has focused on its antioxidant capacity against various reactive oxygen species. Studies have shown that this compound exhibits potent lipid peroxidation-inhibiting activity. While it showed no quenching activity against singlet oxygen (¹O₂) and hydroxyl radicals (•OH) at higher concentrations (IC₅₀ > 100 μM), it demonstrated moderate superoxide (B77818) anion (O₂⁻) quenching activity (IC₅₀ of 10.2 μM) and potent lipid peroxidation inhibition (IC₅₀ of 0.66 μM).

Research has also led to the discovery of related compounds, such as this compound B, found in salted Ramaria botrytis. This compound B has also been isolated, its structure determined, and its lipid peroxidation-inhibiting activity examined, reporting an IC₅₀ of 6.88 μM.

Despite these advancements, there remain unanswered questions regarding this compound, including its complete biosynthetic pathway in various fungal species and the full spectrum of its biological activities and mechanisms of action. Early research noted that "little was known about this compound" google.comctdbase.org, suggesting that its potential is still being uncovered through ongoing studies.

Research Findings on Antioxidant Activity

| Compound | Source | Assay | IC₅₀ (μM) | Note |

| This compound | Ramaria botrytis | O₂⁻ quenching | 10.2 | Moderate activity |

| This compound | Ramaria botrytis | Lipid peroxidation inhibition | 0.66 | Potent activity |

| This compound | Ramaria botrytis | ¹O₂ quenching | > 100 | No significant activity |

| This compound | Ramaria botrytis | •OH quenching | > 100 | No significant activity |

| This compound B | Salted R. botrytis | Lipid peroxidation inhibition | 6.88 | Less potent than this compound |

Note: IC₅₀ values indicate the concentration required for 50% inhibition or scavenging.

Structure

3D Structure

Properties

Molecular Formula |

C21H27N3O6 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

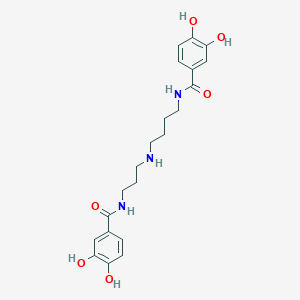

N-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butyl]-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C21H27N3O6/c25-16-6-4-14(12-18(16)27)20(29)23-10-2-1-8-22-9-3-11-24-21(30)15-5-7-17(26)19(28)13-15/h4-7,12-13,22,25-28H,1-3,8-11H2,(H,23,29)(H,24,30) |

InChI Key |

ZQCQBKSAEOIDQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)O)O |

Synonyms |

pistillarin |

Origin of Product |

United States |

Methodological Approaches to Pistillarin Isolation and Advanced Structural Characterization

Optimized Strategies for Isolation and Purification of Pistillarin from Diverse Natural Sources (e.g., Basidiomycetes, Penicillium species)

This compound has been identified in a variety of fungal species, highlighting the diversity of its natural producers. Notable sources include Basidiomycetes such as Ramaria subaurantiaca, Gomphus floccosus, Clavariadelphus pistillaris, and other Ramaria species griffith.edu.auresearchgate.netmdpi.comtandfonline.comresearchgate.net. It has also been found in species belonging to the Penicillium genus, specifically Penicillium bilaii researchgate.netnih.govresearchgate.net. The isolation of this compound from these diverse sources typically involves extraction followed by a series of purification steps.

Bioassay-guided fractionation is a common approach used in the isolation of bioactive compounds like this compound, where fractions are tested for activity to guide further purification griffith.edu.au. For the isolation of this compound from Ramaria subaurantiaca, reversed-phase semi-preparative C18 HPLC utilizing a methanol/water/trifluoroacetic acid solvent system has been successfully employed, yielding the trifluoroacetate (B77799) salt of this compound griffith.edu.au. General chromatographic purification methods, including HPLC, are widely applied to isolate secondary metabolites from fungal extracts researchgate.netfrontiersin.org. Conventional separation methods are also integral to the purification process, often preceding or complementing chromatographic techniques nih.gov. The specific isolation strategy may be optimized depending on the fungal source and the complexity of the crude extract, aiming to obtain this compound in sufficient purity for subsequent structural and biological investigations.

Application of Advanced Spectroscopic and Analytical Techniques for Comprehensive this compound Structure Determination (e.g., HPLC-HRMS, NMR analyses for structural elucidation beyond basic identification)

The structural determination of this compound relies heavily on advanced spectroscopic and analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for identifying and elucidating the chemical structures of natural products griffith.edu.autandfonline.comresearchgate.netfrontiersin.org. The hyphenated technique of HPLC-HRMS is particularly powerful for characterizing metabolites in complex mixtures, providing valuable insights into their composition mdpi.com. HPLC-HRMS allows for the precise determination of molecular formulae through high resolution and accurate mass measurements mdpi.commicrocombichem.comclariant.com.

NMR spectroscopy provides detailed information about the connectivity and arrangement of atoms within the this compound molecule microcombichem.comclariant.commdpi.com. Extensive NMR investigations, including analyses of 1D and 2D NMR spectra, are crucial for the comprehensive structural elucidation of isolated compounds mdpi.comtandfonline.comfrontiersin.org. For instance, the identification of this compound from Ramaria parabotrytits involved extensive NMR investigation and comparison with literature data, confirming its structure as a bis-(3,4-dihydroxybenzoic acid) amide derived from spermidine (B129725) mdpi.com. This analysis also provided its molecular formula, C21H27N3O6, and a molecular mass of 417 mdpi.com. Combining HPLC-HRMS and NMR data is a standard practice in natural product chemistry to achieve unambiguous identification and structural characterization mdpi.comfrontiersin.orgnih.gov.

Computational and Chiroptical Methods in Elucidating the Stereochemistry and Conformation of this compound and its Analogues

Elucidating the stereochemistry and conformation of chiral molecules like this compound is a critical aspect of structural characterization. Computational methods, often based on Density Functional Theory (DFT), are employed in conjunction with experimental chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) mdpi.comfrontiersin.orgbch.romdpi.comspark904.nlspectroscopyeurope.comspectroscopyasia.com.

Biosynthesis of Pistillarin in Natural Systems

Identification of Precursors and Enzymatic Steps within the Pistillarin Biosynthetic Pathway

Based on the structure of this compound as a dicatecholspermidine, the primary precursors are understood to be spermidine (B129725) and protocatechuic acid. Spermidine is a polyamine, a common metabolite in many organisms, derived from the decarboxylation of ornithine. researchgate.net Protocatechuic acid is a type of dihydroxybenzoic acid, a phenolic compound. The biosynthesis of such phenolic precursors typically involves pathways like the shikimate pathway. embrapa.br

While the specific enzymatic cascade leading from spermidine and protocatechuic acid to the final this compound molecule in Penicillium bilaii has not been fully elucidated in the provided literature, the formation of amide bonds linking the protocatechuic acid moieties to the spermidine backbone is a crucial step. Siderophore biosynthesis pathways in other organisms often involve enzymes such as synthetases, which catalyze the formation of amide or ester bonds, and various tailoring enzymes that modify the growing molecule. nih.gov Given this compound's structure, enzymes capable of acylating spermidine with protocatechuic acid are likely involved.

A simplified representation of the known precursors is provided in the table below:

| Precursor Name | Chemical Type |

| Spermidine | Polyamine |

| Protocatechuic acid | Phenolic Acid |

Characterization of Key Biosynthetic Enzymes and Gene Clusters Associated with this compound Production

The biosynthesis of secondary metabolites in fungi is commonly governed by biosynthetic gene clusters (BGCs). These clusters are genomic regions where genes encoding the core biosynthetic enzymes, modifying enzymes, regulatory proteins, and transporters for a specific pathway are physically located in proximity and often co-expressed.

For this compound, as a dicatecholspermidine siderophore, the biosynthetic machinery would be expected to include enzymes that activate and ligate protocatechuic acid to spermidine. In the biosynthesis of other siderophores, particularly those involving non-ribosomal assembly, enzymes like Non-Ribosomal Peptide Synthetases (NRPS) or Non-ribosomal peptide synthetase-independent siderophore synthetases (NIS) play key roles in forming amide or ester linkages. nih.gov While this compound is not a peptide, NIS synthetases are known to assemble siderophores from non-amino acid precursors, which could be relevant here.

Specific details regarding the identified genes or the complete BGC responsible for this compound biosynthesis in Penicillium bilaii were not extensively detailed in the provided search results. However, the principle of BGCs housing the necessary enzymatic machinery is a well-established concept in fungal secondary metabolism. Characterization of such a cluster would typically involve genome sequencing of the producer organism, bioinformatics analysis to identify putative biosynthetic genes (e.g., those encoding ligases, acyltransferases, or tailoring enzymes), and genetic studies (e.g., gene knockouts) to confirm their involvement in this compound production.

Regulation of this compound Biosynthesis and its Expression in Producer Organisms

The production of siderophores in microorganisms, including fungi, is primarily regulated by the availability of iron in the environment. Under conditions of iron starvation, the biosynthesis of siderophores is typically upregulated to enhance iron acquisition. wikipedia.orguni.lunih.gov Conversely, under iron-replete conditions, siderophore production is repressed to prevent iron overload, which can be toxic to the cell. uni.lu

This regulation is commonly mediated at the transcriptional level by specific transcription factors that respond to intracellular iron levels. uni.lunih.gov In Aspergillus fumigatus, for example, the transcription factors SreA and HapX are key regulators of siderophore biosynthesis in response to iron availability. uni.lu While the specific regulatory mechanisms controlling this compound biosynthesis in Penicillium bilaii are not explicitly detailed, it is highly probable that a similar iron-dependent regulatory system is in place, involving transcription factors that sense iron levels and modulate the expression of the this compound BGC genes. researchgate.net Some studies have noted the production of this compound by Penicillium bilaii under relatively high iron concentrations, which is a less common observation for siderophores typically produced under iron limitation. researchgate.netfishersci.at This might suggest unique regulatory nuances for this compound or specific experimental conditions.

Heterologous Expression and Reconstitution Strategies for Biosynthetic Pathway Elucidation of this compound

Heterologous expression and in vitro reconstitution are powerful strategies used to dissect and understand complex biosynthetic pathways. researchgate.net Heterologous expression involves introducing the genes encoding a biosynthetic pathway from a producer organism into a different host organism that does not naturally produce the compound. nih.govhznu.edu.cn This allows researchers to study the function of individual genes or the entire pathway in a controlled genetic background and can also be used for the production of the natural product or pathway intermediates. nih.govhznu.edu.cn

In vitro reconstitution involves purifying the individual enzymes of a biosynthetic pathway and carrying out the enzymatic reactions step-by-step in a test tube. This approach allows for the precise characterization of enzyme function, substrate specificity, and reaction mechanisms, resolving ambiguities that may exist in in vivo studies.

While these strategies have been successfully applied to elucidate the biosynthesis of various natural products, including other siderophores and fungal metabolites, specific published studies detailing the heterologous expression or in vitro reconstitution of the entire this compound biosynthetic pathway were not prominently featured in the provided search results. nih.govhznu.edu.cnresearchgate.net However, these approaches would be invaluable for definitively identifying all enzymatic steps, confirming the function of genes within the putative BGC, and potentially enabling the production of this compound or its analogs in a more tractable host organism. The challenges in reconstituting complex pathways, such as obtaining active and correctly folded enzymes, highlight the technical hurdles involved in such studies.

Chemical Synthesis of Pistillarin and Designed Analogues

Overview of Total Synthesis Approaches for the Pistillarin Core Structure

Total synthesis of natural products like this compound aims to construct the complete molecule from simpler, readily available precursors. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of complex natural product core structures often involves multi-step processes. nobelprize.org The core structure of this compound consists of a spermidine (B129725) backbone acylated with two 3,4-dihydroxybenzoyl groups. researchgate.net

Approaches to synthesizing complex core structures often involve strategies such as:

Sequential coupling of building blocks. nih.gov

Intramolecular cyclization reactions to form cyclic or fused ring systems. purdue.edusioc-journal.cnrsc.org

Functional group interconversions to introduce the necessary chemical functionalities, such as the catechol hydroxyl groups and amide linkages.

The inherent modularity of natural products, particularly those derived from iterative assembly of building blocks, suggests the potential for generalized synthetic approaches. nih.gov

Semi-Synthetic Derivatization of this compound and its Precursors for Structural Diversification

Semi-synthetic derivatization involves modifying a naturally occurring compound or its readily available precursors to create new analogues. This approach leverages the existing complex scaffold of the natural product while introducing structural variations to study the impact on biological activity or improve properties. klahnlab.denih.govmdpi.com

For this compound, semi-synthetic approaches can involve:

Modification of the hydroxyl groups on the catechol rings (e.g., esterification, etherification).

Modification of the secondary amine in the spermidine backbone.

Alterations to the acyl groups attached to the spermidine.

One study reported the synthesis of nine this compound analogues via EDC-mediated chemistry, utilizing the coupling of benzoic acid or 3,4-dimethoxybenzoic acid with spermidine or related polyamines. griffith.edu.au This highlights a common semi-synthetic strategy involving amide bond formation. The yields for some of these analogues were reported, for instance, coupling 2,5-dimethoxybenzoic acid or acetylsalicylic acid with spermidine afforded products in 6% and 2% yields, respectively. griffith.edu.au

Semi-synthetic derivatization allows for the creation of a library of related compounds to explore structure-activity relationships (SAR). griffith.edu.auresearchgate.net

Rational Design and Laboratory Synthesis of this compound Analogues for Biological and Mechanistic Probing

Rational design of analogues involves using information about the target's biological activity, mechanism of action, and structure-activity relationships to guide the design of new molecules with desired properties. nih.gov Laboratory synthesis is then employed to produce these designed analogues.

This compound has demonstrated various biological activities, including antimalarial activity and iron chelation. researchgate.netgriffith.edu.auresearchgate.netmdpi.com These properties provide a basis for the rational design of analogues. For example, analogues could be designed to:

Enhance antimalarial potency by modifying the polyamine backbone or the aromatic substituents. griffith.edu.auresearchgate.net

Improve iron chelation properties by altering the catechol moieties or introducing other chelating groups. researchgate.netmdpi.com

Investigate the role of specific functional groups in the observed biological activities.

Studies have shown that substituted benzoyl groups are tolerated by the polyamine-transport system, suggesting that modifications to these groups in analogues could be explored while potentially maintaining cellular uptake. nih.gov

The synthesis of this compound analogues has been undertaken to evaluate their pharmacological activity and to elucidate preliminary structure-activity relationships. griffith.edu.au This involves the laboratory synthesis of a series of modified compounds and testing their biological effects. griffith.edu.auresearchgate.net

Data from the evaluation of this compound and its analogues against Plasmodium falciparum parasites and normal human cell lines can inform the rational design process. griffith.edu.au For instance, this compound showed an IC₅₀ of 1.9 μM against P. falciparum (3D7) and low cytotoxicity against normal human cells (IC₅₀ > 100 μM). griffith.edu.auresearchgate.netthieme-connect.com Spermatinamine, another polyamine alkaloid, was found to be more potent with an IC₅₀ of 0.23 μM. researchgate.netgriffith.edu.auresearchgate.netresearchgate.net This comparative data can guide modifications aimed at increasing potency while maintaining selectivity.

The synthesis of these analogues in the laboratory allows for the systematic investigation of how structural changes affect biological activity, contributing to a deeper understanding of this compound's mechanism of action and the potential for developing more effective therapeutic agents.

Molecular and Cellular Mechanisms of Pistillarin S Biological Activities

Elucidation of Pistillarin's Role as an Iron Chelator and its Molecular Consequences

This compound functions as an iron chelator, a mechanism that underlies some of its biological effects. researchgate.net Iron chelation involves the binding of iron ions by a molecule, which can prevent iron from participating in reactions that generate harmful free radicals. harvard.edu This is particularly relevant in the context of the Fenton reaction, where iron catalyzes the production of highly reactive hydroxyl radicals from hydrogen peroxide, leading to oxidative stress and DNA damage. researchgate.net By chelating iron, this compound can inhibit the Fenton reaction, thereby protecting against DNA single-strand breaks induced by hydroxyl radicals. researchgate.net

The ability of this compound to chelate iron is significant in biological systems where iron homeostasis is crucial. Iron is essential for various cellular processes, including growth and multiplication, particularly for pathogens like Plasmodium falciparum. researchgate.net Chelation of iron within infected cells, such as erythrocytes, is proposed as a potential mechanism by which this compound could control parasitic infections. researchgate.net

Mechanism of Action of this compound as a Free Radical Scavenger and DNA Protectant

This compound exhibits free radical-scavenging activity, contributing to its protective effects against oxidative damage. researchgate.net Free radicals are unstable molecules with unpaired electrons that can cause damage to cellular components, including DNA, proteins, and lipids. mdpi.com Scavenging of these radicals involves donating an electron or hydrogen atom to stabilize them, thus preventing them from initiating damaging chain reactions. researchgate.net

Studies have shown that this compound significantly protects against DNA damage induced by hydroxyl radicals. researchgate.net This protective effect is attributed to both its iron-chelating ability, which reduces the generation of hydroxyl radicals via the Fenton reaction, and its direct free radical-scavenging activity. researchgate.net The combined action of chelating iron and scavenging free radicals allows this compound to mitigate oxidative stress and preserve DNA integrity. researchgate.netnih.govresearchgate.net

Interactions of this compound with Biological Targets at the Molecular and Cellular Level (e.g., Carbonic Anhydrase Inhibition)

This compound has been investigated for its interactions with biological targets, including enzymes like carbonic anhydrase (CA). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in various physiological processes, and their inhibition can have therapeutic implications. mdpi.comwikipedia.org

Research indicates that this compound, as a natural polyamine, can exhibit moderate carbonic anhydrase inhibition. proquest.com The mechanism of CA inhibition by phenolic compounds, which are structurally related to the catechol moieties in this compound, can involve binding to the zinc-coordinated water/hydroxide ion in the enzyme's active site or other interactions within the active site. mdpi.commdpi.com While specific detailed mechanisms of this compound's interaction with carbonic anhydrase require further elucidation, its structural features suggest potential binding modes that could lead to inhibitory activity.

Investigation of this compound's Modulatory Effects on Specific Cellular Processes (e.g., Plasmodium falciparum parasite activity, human immune cells)

This compound's biological activities extend to modulating specific cellular processes, including those relevant to parasitic infections and immune responses.

Plasmodium falciparum parasite activity: Given that iron is essential for the growth and multiplication of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, the iron-chelating properties of this compound are of particular interest. researchgate.netwikipedia.org It has been reasoned that chelation of iron within infected erythrocytes could represent a selective mechanism for controlling P. falciparum infection. researchgate.net The antimalarial activity of iron-chelating agents has been established in both in vitro and in vivo studies. researchgate.net Therefore, this compound's ability to chelate iron may contribute to its potential to modulate P. falciparum parasite activity.

Human immune cells: Studies have also begun to investigate the effects of this compound on human immune cells. researchgate.net While the precise mechanisms of immune modulation by this compound are still being explored, initial research suggests potential immunosuppressive effects on human immune cells. researchgate.netresearchgate.net Immune cells, such as peripheral blood mononuclear cells (PBMCs), are involved in mediating immune responses. researchgate.net Modulation of immune cell activity can have implications for various health conditions. Further research is needed to fully understand how this compound interacts with specific human immune cell populations and the molecular pathways involved in these modulatory effects. nih.govfrontiersin.orgsanger.ac.ukfrontiersin.org

Structure Activity Relationship Sar Studies and Chemogenomic Profiling of Pistillarin Derivatives

Systematic Modification of the Pistillarin Scaffold to Define Key Structural Determinants of Activity

Systematic modification of the this compound scaffold involves synthesizing analogues with specific changes to different parts of the molecule to evaluate the impact of these changes on activity. westernsydney.edu.au This process helps in defining the key structural determinants responsible for this compound's biological effects. For instance, SAR analysis of this compound and its analogues has revealed that the allyltyrosine residue is a key feature for inhibitory activity against a particular target (though the specific target is not explicitly mentioned in the provided snippets in relation to allyltyrosine). westernsydney.edu.au The incorporation of a lysine (B10760008) residue and extended modifications also influenced activity. westernsydney.edu.au Studies on natural product polyamines, including this compound, have shown that despite sharing a simple polyamine core (spermine or spermidine), they exhibit substantially different SARs for CA inhibition. researchgate.net Specifically, certain natural product polyamines, including this compound (referred to as compound 5 in one instance), were found to be submicromolar inhibitors of CA IX, demonstrating higher potency than spermine (B22157) or spermidine (B129725) themselves. researchgate.net

Computational Chemistry and In Silico Approaches in Predicting this compound SAR

Computational chemistry and in silico approaches play a significant role in predicting and understanding this compound's SAR. embl.orgriken.jpmit.edunih.gov These methods can include molecular modeling, docking studies, and the use of quantitative structure-activity relationship (QSAR) models. wikipedia.orgcollaborativedrug.comembl.orgriken.jpnih.gov In silico methods can help predict biological activity from molecular structure by identifying correlations between structural features and activity based on data from known compounds. collaborativedrug.com While a specific in silico study on this compound's SAR using these methods is not detailed in the snippets, the general application of computational chemistry in SAR prediction involves techniques like ligand-based design, pharmacophore elucidation, and virtual screening. embl.orgriken.jpnih.gov These approaches can aid in designing new molecules with enhanced activity or desired properties. wikipedia.orgcollaborativedrug.com

Ecological and Evolutionary Context of Pistillarin Production

Role of Pistillarin in Fungal-Environmental Interactions and Interspecies Dynamics

Fungi utilize secondary metabolites to navigate and influence their ecological niches. These molecules can play roles in defense against competitors and predators, communication, and facilitating interactions with hosts nih.gov. The production of such compounds is central to both offensive and defensive strategies employed by fungi nih.gov. Fungal secondary metabolites can also influence the establishment of interactions with hosts and affect bacterial communities, highlighting the complex cross-kingdom interactions that occur in microbial ecosystems nih.gov. While the specific roles of this compound in direct fungal-environmental interactions and interspecies dynamics are still being elucidated, its identification as a siderophore points to a crucial function in nutrient acquisition, which inherently impacts a fungus's ability to survive and compete within its environment nih.govmdpi.com. Siderophores, in general, can mediate mutualistic interactions and act as secreted signaling molecules mdpi.com.

This compound as a Siderophore in Iron Acquisition within Microbial Ecosystems

Iron is a vital micronutrient for the growth and metabolism of nearly all organisms, including fungi and bacteria nih.govjmb.or.krfrontiersin.org. Despite its abundance in the Earth's crust, iron's bioavailability is often limited in aerobic and neutral pH environments due to the low solubility of ferric iron (Fe(III)) nih.govwikipedia.org. Microorganisms have evolved sophisticated mechanisms to acquire iron under these limiting conditions, with the production of siderophores being a primary strategy nih.govjmb.or.kr.

Siderophores are low-molecular-weight compounds with high affinity and specificity for Fe(III) nih.govjmb.or.kr. They are secreted into the environment, where they chelate ferric ions, forming soluble complexes that can then be transported back into the microbial cell via specific transport systems nih.govmdpi.comjmb.or.kr. This compound has been identified as a rare catecholate siderophore produced by certain marine-derived fungi, specifically Penicillium bilaii nih.govmdpi.comscispace.com. Notably, Penicillium bilaii was found to produce this compound even under relatively high iron concentrations nih.govscispace.com.

The production of siderophores like this compound is particularly important in iron-limited environments such as vast regions of the world's oceans, where iron levels can be very low nih.govmdpi.com. In these high-nitrate-low-chlorophyll (HNLC) regions, iron limitation restricts the productivity of photosynthetic microorganisms, forming the base of the marine food web nih.govwikipedia.org. Fungi producing siderophores contribute to the microbial iron cycle, making this essential nutrient available for their own growth and potentially influencing the iron status of their surrounding environment and interacting organisms nih.govfrontiersin.org.

Fungi employ different mechanisms for the uptake of siderophore-bound iron, including the shuttle mechanism, where the Fe(III)-siderophore complex is transported into the cell, and the taxicab mechanism, where iron is transferred from the extracellular siderophore to intracellular ligands nih.gov. While many fungi primarily secrete hydroxamate-type siderophores, some, like the Penicillium bilaii strain, produce catecholate siderophores such as this compound nih.gov.

Table 1: Examples of Fungal Siderophore Types and Producers

| Siderophore Type | Examples | Producer Fungi Examples |

| Hydroxamate | Fusarinines, Coprogens, Ferrichromes | Most fungi, including Aspergillus and Neurospora |

| Carboxylate | Rhizoferrin | Zygomycetes, including Cunninghamella elegans |

| Catecholate | This compound | Penicillium bilaii |

Evolutionary Trajectories of this compound Biosynthetic Gene Clusters in Fungal Lineages

The biosynthesis of secondary metabolites in fungi, including siderophores like this compound, is often encoded by genes located in close proximity to each other in the genome, forming biosynthetic gene clusters (BGCs) nih.govrsc.orgfrontiersin.org. These BGCs typically contain the majority or all of the genes required for the production of a specific compound nih.gov. The diversity of secondary metabolites in fungi is closely linked to the evolution of these BGCs nih.govmdpi.com.

The evolution of fungal chemodiversity, including the BGCs responsible for siderophore production, is driven by several molecular evolutionary processes: functional divergence, horizontal transfer, and de novo assembly nih.govrsc.orgrsc.org. Functional divergence can occur through the accumulation of mutations in the enzymes encoded by BGCs or via the duplication of genomic regions containing entire BGCs rsc.org. Horizontal gene transfer (HGT), the transfer of genetic material between distantly related organisms, is also recognized as a significant factor in the evolution of fungal BGCs, allowing fungi to acquire novel metabolic capabilities nih.govresearchgate.net. De novo assembly involves the formation of new BGCs from previously unrelated genes nih.gov.

While specific details regarding the evolutionary trajectory of the this compound biosynthetic gene cluster are not extensively detailed in the provided search results, the general principles of fungal BGC evolution apply. The presence of this compound, a relatively rare catecholate siderophore produced by a marine Penicillium species, suggests that its BGC may have evolved through one or a combination of these mechanisms, potentially reflecting adaptation to specific ecological pressures, such as competing for iron in the marine environment nih.govmdpi.com. Comparative genomic studies across different fungal lineages, particularly within the Penicillium genus and other siderophore-producing fungi, would provide deeper insights into the evolutionary history of the this compound BGC.

Table 2: Evolutionary Processes Shaping Fungal Biosynthetic Gene Clusters

| Evolutionary Process | Description | Potential Impact on BGCs |

| Functional Divergence | Accumulation of mutations or gene duplication leading to new enzyme functions | Altered or novel secondary metabolite production |

| Horizontal Transfer | Acquisition of genetic material from other organisms | Gain of entirely new biosynthetic pathways and metabolites |

| De Novo Assembly | Formation of new BGCs from existing, unrelated genes | Emergence of novel biosynthetic capabilities |

Advanced Analytical Methodologies for Pistillarin Research and Discovery

High-Throughput Screening and Metabolomics Approaches for Novel Pistillarin Derivatives

High-throughput screening (HTS) and metabolomics are powerful approaches employed in the discovery of novel natural products and their derivatives, including potential this compound analogues. Metabolomics, in particular, focuses on the comprehensive profiling of metabolites within a biological system, offering a snapshot of its metabolic state and reflecting the interplay of genetic, environmental, and physiological factors. mdpi.comdoi.org This approach is suitable for metabolomics because it provides good coverage of a wide range of chemicals. wikipedia.org

Integrating in vitro metabolomics with HTS platforms allows for the rapid screening of numerous samples to identify those with interesting metabolic profiles, potentially indicating the presence of this compound or related compounds. mdpi.comnih.gov Untargeted metabolomics aims to measure as many cellular metabolites as possible without prior knowledge of their identity, serving as an exploratory strategy to discover novel biomarkers or metabolic changes. doi.org This generates large datasets requiring advanced statistical tools for interpretation. doi.org

Advances in combinatorial synthesis and HTS methods have spurred renewed interest in identifying bioactive compounds. mdpi.com While the plant metabolome is highly diverse, presenting challenges in annotating every metabolite, strategies can focus on identifying candidate or marker metabolic members that best represent specific sample types, enabling rapid screening. mdpi.com Generating reference metabolic fingerprints and utilizing machine learning algorithms for pattern recognition can also be employed for high-throughput screening. mdpi.com

Isotopic Labeling and Advanced NMR Spectroscopy for Biosynthetic Pathway Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly precise technique for analyzing the structure, composition, and properties of organic and inorganic compounds and biomolecules. allen.in Isotopic labeling plays an indispensable role in structural determination, particularly for biomacromolecules using solid-state NMR, by enhancing sensitivity and allowing for site-specific interrogation of structures and intermolecular contacts.

For elucidating the biosynthetic pathways of compounds like this compound, isotopic labeling, combined with advanced NMR techniques, is crucial. By incorporating isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) into the producing organism's growth medium, the label is incorporated into the newly synthesized metabolites. Analysis of the labeling pattern in the isolated this compound using NMR can reveal how the precursor molecules are assembled to form the final product, thereby mapping the biosynthetic route.

Different isotopic labeling approaches exist, including uniform ¹³C, ¹⁵N labeling, which is cost-effective for protein solid-state NMR and allows for obtaining structural constraints. Biosynthetic selective ¹³C labeling and reverse labeling (combining biosynthetic labeling with unlabeled amino acids) can simplify NMR spectra and improve sensitivity. nih.gov Site-specific labeling is also possible for synthetic peptides and proteins. These approaches, combined with multidimensional heteronuclear NMR experiments, form the foundation of modern biomolecular NMR spectroscopy. nih.gov While primarily discussed in the context of proteins, these principles are transferable to the study of smaller molecules like this compound to understand their formation within biological systems.

Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis of this compound and Related Compounds

Chromatographic and mass spectrometric techniques are fundamental for the analysis of complex mixtures containing this compound and its related compounds. Chromatography serves to separate the individual components of a mixture, while mass spectrometry provides detailed information about their mass-to-charge ratio and fragmentation patterns, aiding in identification and structural characterization. wikipedia.orgmeasurlabs.com

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique that combines the separation power of liquid chromatography (or HPLC) with the analytical capabilities of mass spectrometry. wikipedia.orgmeasurlabs.com This coupled approach is particularly effective because the individual strengths of each technique are synergistically enhanced. wikipedia.org LC-MS is well-suited for analyzing a wide range of chemicals and is appropriate for metabolomics studies due to its broad coverage. wikipedia.org It is effective for determining the composition and purity of chemicals and is ideal for detecting heat-labile compounds. measurlabs.com Tandem MS (MS/MS) further enhances selectivity and sensitivity, allowing for the development of highly accurate assays, even in complex biological matrices. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the separation and analysis of volatile and semi-volatile organic molecules. thermofisher.com While LC-MS is often preferred for polar and thermally labile compounds which constitute a large percentage of natural compounds, GC-MS remains valuable for suitable analytes. wikipedia.orgthermofisher.com

The analysis of complex samples, such as fungal extracts from which this compound has been isolated (e.g., Gomphus floccosus and Ramaria botrytis), heavily relies on these techniques. researchgate.netresearchgate.net Mass and NMR spectroscopic analyses were used to determine the chemical structure of this compound salt isolated from Gomphus floccosus. researchgate.net LC-MS platforms, often coupled with high-resolution mass spectrometry (HRMS), enable the simultaneous identification and quantification of diverse metabolites in metabolomic studies. mdpi.comdoi.org High-resolution accurate mass (HRAM) GC-MS/MS systems offer confident compound discovery, identification, and quantitation in a single analysis. thermofisher.com

The data generated by these techniques, including chromatographic retention times and mass spectral data (molecular ions and fragmentation patterns), are essential for identifying known compounds and characterizing novel derivatives. The sensitivity and specificity of LC-MS and GC-MS make them indispensable tools in the research and discovery pipeline for natural products like this compound.

Future Research Directions and Unexplored Avenues in Pistillarin Studies

Expanding the Repertoire of Known Pistillarin Analogues through Bioprospecting and Synthetic Innovation

Future research should focus on discovering and generating a wider array of this compound analogues. Bioprospecting efforts in diverse natural sources, particularly fungi and marine microorganisms, are crucial for identifying novel, naturally occurring this compound-related compounds. Studies have already identified a new this compound-related compound, this compound B, in Ramaria botrytis, highlighting the potential for discovering further natural analogues through continued exploration of fungal species researchgate.netbioweb.ne.jp. Marine microbes, known producers of structurally diverse siderophores, also represent a promising source for bioprospecting of new this compound analogues dntb.gov.uamdpi.comnih.gov.

Alongside bioprospecting, synthetic innovation is essential for creating novel analogues with potentially enhanced or altered biological activities. The synthesis of this compound analogues has already been explored in the context of developing antimalarial compounds researchgate.net. Future synthetic efforts can focus on modifying different parts of the this compound structure, such as the catechol moieties or the spermidine (B129725) backbone, to investigate structure-activity relationships and optimize desirable properties. The potential of marine microbial siderophores as scaffolds for drug development further supports the value of synthesizing analogues based on the this compound structure mdpi.com.

Unraveling Cryptic Biosynthetic Pathways and Enzymes for this compound Diversification

A deeper understanding of the biosynthetic pathways and the enzymes involved in this compound production is a critical area for future research. While some studies have touched upon biosynthetic enzymes related to this compound, the complete pathways, especially those that might be "cryptic" or silent under standard laboratory conditions, require comprehensive investigation researchgate.net.

Research into cryptic biosynthetic gene clusters (BGCs) in fungi and marine microorganisms, the known producers of this compound, is vital nih.govnih.govresearchgate.netresearchgate.netmdpi.com. Many microorganisms harbor BGCs that are not expressed under typical culture conditions, representing a vast untapped source of natural products and their analogues nih.govnih.govresearchgate.netresearchgate.net. Future studies should employ strategies such as the one strain many compounds (OSMAC) approach, genetic engineering techniques, and heterologous expression systems to activate these silent BGCs and potentially uncover novel this compound analogues or intermediates nih.govmdpi.com. Addressing the challenges associated with unculturable marine microorganisms is also key to accessing their biosynthetic potential nih.govmdpi.com. Elucidating the specific enzymes involved in each step of this compound biosynthesis will not only provide insights into its natural production but also pave the way for engineered biosynthesis and diversification through synthetic biology approaches mdpi.com.

Deepening Mechanistic Understanding of this compound's Multifaceted Biological Activities at a Systems Level

While some biological activities of this compound have been reported, a comprehensive, systems-level understanding of its mechanisms of action is still needed. This compound has demonstrated antioxidant activities, including the inhibition of lipid peroxidation researchgate.net. Its iron chelation properties have been implicated in its potential mechanism against Plasmodium falciparum infection and its protective effects against DNA damage caused by hydroxyl radicals generated via the Fenton reaction researchgate.net. Additionally, this compound has shown immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IFN-γ mdpi.com. Its antibacterial activities, potentially involving the inhibition of bacterial siderophore synthesis, also warrant further investigation at a mechanistic level nih.govmdpi.commdpi.com.

Future research should utilize systems biology approaches to gain a holistic view of how this compound interacts with biological systems helsinki.figatech.eduisbscience.orgucd.ieki.se. This could involve integrating data from genomics, proteomics, and metabolomics studies to map the cellular pathways and networks influenced by this compound exposure. Such studies can help identify the primary molecular targets, downstream effects, and the interplay between different biological activities. Understanding how this compound's iron chelation, antioxidant, and immunomodulatory properties are interconnected at a systems level will be crucial for realizing its full therapeutic potential.

Potential for this compound as a Scaffold in Chemical Biology Tool Development and Probe Design

This compound's unique structure, particularly its catechol and polyamine moieties, suggests its potential as a scaffold for developing chemical biology tools and probes. Chemical biology tools are essential for studying complex biological processes and identifying molecular targets frontiersin.orgnih.govnih.govrsc.org. While the direct use of this compound as a scaffold for such tools has not been extensively reported, its ability to chelate iron and interact with biological molecules makes it a compelling candidate for probe design.

Future research could explore modifying this compound to create probes for studying iron homeostasis, oxidative stress pathways, or specific protein interactions within cells. The development of fluorescent or affinity-tagged this compound analogues could enable the visualization and isolation of its cellular targets, providing invaluable insights into its biological mechanisms. The broader field of chemical biology actively utilizes small molecules and modified natural products for probe development, and applying these strategies to the this compound scaffold holds significant promise for advancing our understanding of its biological roles and potential applications frontiersin.orgnih.govnih.govrsc.org.

Q & A

Q. What experimental methodologies are recommended for isolating and identifying Pistillarin from fungal sources?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., methanol/chloroform) followed by chromatographic purification (e.g., HPLC, TLC). Structural identification relies on high-resolution mass spectrometry (HR-MS) and NMR spectroscopy. For example, HR-MS data for this compound ions (e.g., m/z +418.1945 for [C₂₁H₂₈O₆N₃]⁺) must align with theoretical values to confirm molecular formulas . Macrochemical spot tests and morphological examinations of fungal basidiocarps are critical preliminary steps to verify taxonomic sources .

Q. How can researchers validate the purity of this compound samples for in vitro assays?

- Methodological Answer : Purity validation requires a combination of analytical techniques:

- Chromatography : Use HPLC with UV detection (e.g., λ = 254 nm) to assess peak homogeneity.

- Spectroscopy : Ensure NMR spectra (¹H, ¹³C) show no extraneous peaks indicative of impurities.

- Elemental Analysis : Compare measured C/H/N ratios to theoretical values (e.g., C₂₁H₂₈O₆N₃) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in fungal strains, extraction protocols, or assay conditions. To resolve contradictions:

- Standardize Protocols : Adopt consistent extraction solvents (e.g., methanol vs. ethyl acetate) and bioassay models (e.g., Pseudomonas aeruginosa activity tests).

- Replicate Studies : Cross-validate results using authenticated fungal specimens and reference standards.

- Meta-Analysis : Compare HR-MS and NMR data from conflicting studies to identify potential structural analogs misreported as this compound .

Q. What taxonomic challenges arise when using this compound as a chemotaxonomic marker in Clavariadelphus species?

- Methodological Answer : While this compound chromatography provides limited infrageneric resolution, it can distinguish subgenera when combined with:

- Morphological Data : Basidiocarp structure (e.g., hymenium morphology) and spore dimensions.

- Genetic Sequencing : ITS or LSU rRNA regions to confirm phylogenetic placement.

- Macrochemical Tests : Reactions with KOH or FeSO₄ to differentiate secondary metabolites .

Q. How can researchers optimize HR-MS parameters to distinguish this compound from isobaric metabolites?

- Methodological Answer : Key HR-MS settings include:

- Resolution : ≥50,000 (FWHM) to resolve m/z differences <0.001 Da.

- Fragmentation Patterns : Use CID or HCD to generate diagnostic ions (e.g., m/z 196.0734 for the pyrrolidine moiety).

- Calibration : Internal standards (e.g., leucine enkephalin) to minimize mass drift .

Methodological Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in antimicrobial assays?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀ values. Validate with:

- Replicates : ≥3 independent experiments to assess variability.

- Controls : Include positive (e.g., ampicillin) and negative (solvent-only) controls.

- ANOVA : Compare activity across fungal strains or extraction methods .

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Detailed Synthesis : Report reaction conditions (solvent, temperature, time) and purification steps.

- Supporting Information : Provide raw HR-MS/NMR spectra and chromatograms as supplementary files.

- Hazard Notes : Highlight safety protocols for toxic solvents or intermediates .

Data Reporting & Publication Standards

Q. What metadata is essential for publishing this compound-related datasets in FAIR-compliant repositories?

- Methodological Answer : Include:

- Chemical Identifiers : InChIKey, SMILES, and CAS registry numbers.

- Analytical Parameters : MS/MS collision energies, NMR pulse sequences.

- Taxonomic Vouchers : Herbarium accession numbers for fungal specimens .

Q. How can researchers mitigate bias when interpreting this compound’s ecological roles in fungal symbioses?

- Methodological Answer : Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.